Product packaging for 4-Angeloyloxypruteninone(Cat. No.:CAS No. 33439-66-6)

4-Angeloyloxypruteninone

Cat. No.: B14685547
CAS No.: 33439-66-6
M. Wt: 442.5 g/mol
InChI Key: SRYAYZOSNMNVNQ-JMVBYTIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Angeloyloxypruteninone is a chemical compound offered for research applications. Preliminary research on compounds within the same botanical class, such as sesquiterpene lactones from the Laserpitium genus, suggests potential for scientific investigation in areas like cytotoxic activity and antioxidative properties . These related compounds have been studied for their protective effects against oxidative damage and their ability to induce apoptosis in various cancer cell lines, indicating a valuable research pathway for natural product chemistry and pharmacology . This product is strictly labeled as "For Research Use Only." It is not intended for use in diagnostic procedures, nor for any human or veterinary therapeutic or diagnostic applications. Researchers are responsible for verifying the compound's suitability for their specific experimental needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O7 B14685547 4-Angeloyloxypruteninone CAS No. 33439-66-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33439-66-6

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

[3,6,9-trimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C25H30O7/c1-8-12(3)22(27)30-17-11-15(6)18-16(26)10-14(5)19(18)21-20(17)25(7,24(29)31-21)32-23(28)13(4)9-2/h8-10,17,19-21H,11H2,1-7H3/b12-8-,13-9-

InChI Key

SRYAYZOSNMNVNQ-JMVBYTIWSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1CC(=C2C(C3C1C(C(=O)O3)(C)OC(=O)/C(=C\C)/C)C(=CC2=O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(=C2C(C3C1C(C(=O)O3)(C)OC(=O)C(=CC)C)C(=CC2=O)C)C

Origin of Product

United States

General Sesquiterpene Lactone Biosynthesis Mechanisms

The biosynthesis of all sesquiterpene lactones (STLs) begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). researchgate.net This central molecule is formed through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The journey from the linear FPP to the diverse array of cyclic STL structures is initiated by a class of enzymes known as sesquiterpene synthases (STSs).

A pivotal and well-studied initial step in the biosynthesis of many STLs is the cyclization of FPP to form germacrene A, a reaction catalyzed by germacrene A synthase (GAS). researchgate.net This germacrene A intermediate then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups and other functionalities to the germacrene skeleton.

A key transformation in the formation of many STLs is the hydroxylation of germacrene A at the C6 or C8 position, followed by further oxidation to a carboxylic acid and subsequent lactonization to form the characteristic γ-lactone ring. For instance, the formation of costunolide (B1669451), a common precursor for many other STLs, involves the sequential action of germacrene A oxidase (GAO) and costunolide synthase (COS), both of which are CYP450 enzymes. researchgate.net

Proposed Biosynthetic Routes to 4 Angeloyloxypruteninone

While the complete biosynthetic pathway of 4-Angeloyloxypruteninone has not been fully elucidated, a plausible route can be proposed based on the established principles of STL biosynthesis and the structure of the final molecule. The formation of the pruteninone core, a furanosesquiterpenoid, represents a significant deviation from the more common germacranolide or guaianolide skeletons.

The biosynthesis is hypothesized to start from FPP and proceed through the formation of a germacrene-type intermediate. Subsequent enzymatic reactions, likely involving specific CYP450s, would then be responsible for the formation of the furan (B31954) ring. The formation of furan rings in terpenoids is a known but less common biosynthetic transformation. One proposed mechanism involves the epoxidation of a double bond followed by an enzyme-catalyzed or spontaneous ring closure. researchgate.net In the case of pruteninone, this would likely involve a series of oxidations and rearrangements of a germacrane (B1241064) or a related sesquiterpene precursor to form the characteristic furan ring system.

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C4 position with angelic acid. This reaction is catalyzed by a specific acyltransferase, which utilizes an activated form of angelic acid, namely angeloyl-coenzyme A (angeloyl-CoA).

Enzymatic Systems Involved in 4 Angeloyloxypruteninone Biogenesis

The biosynthesis of 4-Angeloyloxypruteninone is a multi-enzyme process, with each step catalyzed by a specific class of enzymes.

Enzyme Class Proposed Function in this compound Biosynthesis
Sesquiterpene Synthase (STS) Catalyzes the initial cyclization of Farnesyl Pyrophosphate (FPP) to form the basic sesquiterpene skeleton, likely a germacrene-type intermediate.
Cytochrome P450 Monooxygenases (CYP450s) A diverse family of enzymes responsible for the extensive oxidative modifications of the sesquiterpene backbone. This includes hydroxylation, epoxidation, and the crucial formation of the furan (B31954) ring characteristic of the pruteninone core.
Acyl-CoA Synthetase Activates angelic acid by ligating it to Coenzyme A, forming angeloyl-CoA, the donor molecule for the final esterification step.
BAHD Acyltransferases A family of plant acyltransferases that catalyze the transfer of the angeloyl group from angeloyl-CoA to the C4-hydroxyl group of the pruteninone precursor.

The specific enzymes responsible for the formation of the pruteninone skeleton are yet to be identified and characterized. However, the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases is well-known for its role in the acylation of various plant secondary metabolites, including terpenoids. nih.govresearchgate.net It is highly probable that a member of this superfamily is responsible for the final angeloylation step in this compound biosynthesis.

Biological Activities of 4 Angeloyloxypruteninone

In Vitro Antioxidant Activity of 4-Angeloyloxypruteninone

While extracts of plants containing this compound exhibit antioxidant properties, studies isolating this compound and detailing its specific antioxidant mechanisms are not available.

Radical Scavenging Mechanisms

There is no specific information available from the conducted searches detailing the radical scavenging mechanisms of this compound. Standard assays like DPPH or ABTS radical scavenging have not been reported for the isolated compound.

Cellular Antioxidant Mechanisms

Specific studies on the effects of this compound on cellular antioxidant pathways, such as the Nrf2 pathway or the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), have not been found in the reviewed literature.

In Vitro Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound has not been specifically investigated. While related sesquiterpene lactones are known to possess anti-inflammatory effects, these findings cannot be directly attributed to this compound without dedicated studies.

Modulation of Inflammatory Mediators

There is no available research data on how this compound modulates the production of key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) or prostaglandins (B1171923) (e.g., PGE2).

Inhibition of Enzyme Activities (e.g., Cyclooxygenase, Lipoxygenase)

No studies were found that evaluated the inhibitory effect of this compound on the activity of inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). nih.govrootspress.org

Cellular Anti-inflammatory Mechanisms

The molecular mechanisms underlying any potential anti-inflammatory activity, such as the modulation of key signaling pathways like the NF-κB pathway, have not been studied for this compound. nih.govnih.gov

In Vitro Cytotoxic and Anticancer Activity of this compound

Cell Line Specific Cytotoxicity Profiling

No data is currently available on the specific cytotoxic effects of this compound against any cancer cell lines. Consequently, a data table of IC50 values cannot be generated.

Apoptosis Induction Mechanisms

There is no available research detailing the mechanisms by which this compound may induce apoptosis in cancer cells.

Cell Cycle Modulation

Specific studies on how this compound might modulate the cell cycle in cancer cells have not been found in the existing literature.

Inhibition of Cell Proliferation and Migration

There is no available data from research studies on the effects of this compound on the proliferation and migration of cancer cells.

Other Investigated Biological Activities

No other specific biological activities for this compound have been reported in the scientific literature reviewed.

Methodological Approaches in SAR Investigations

The elucidation of SAR for this compound and its analogues involves a combination of sophisticated analytical and computational techniques. A primary step is the isolation and structural characterization of a series of related natural compounds. This is typically achieved through various chromatographic methods followed by spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govresearchgate.net The absolute configuration of these molecules is often determined using techniques like electronic circular dichroism (ECD) calculations. researchgate.net

Once a library of analogues is established, their biological activities are assessed through a variety of in vitro and in vivo assays. nih.govnih.gov For instance, anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. researchgate.netnih.gov Cytotoxic and anticancer activities are determined using assays like the MTT assay on various cancer cell lines. researchgate.net

The core of SAR analysis lies in comparing the chemical structures of these analogues with their corresponding biological activities. researchgate.net This process involves identifying key functional groups and structural motifs that are essential for a particular biological effect. researchgate.netnih.gov Modifications to the parent structure, such as the alteration, removal, or masking of functional groups, are systematically performed to create semi-synthetic derivatives. researchgate.netnih.gov These new compounds are then subjected to the same biological testing to understand the impact of these structural changes.

Structural Determinants for Antioxidant Activity of this compound Analogues

The antioxidant capacity of this compound analogues is intrinsically linked to their chemical structure. Studies on various natural compounds, including other sesquiterpenoids and flavonoids, have highlighted several key features that contribute to antioxidant potential. While direct studies on this compound are limited, general principles of antioxidant SAR can be applied.

A crucial factor is the presence of hydroxyl groups, particularly those on an aromatic ring, which can donate a hydrogen atom to scavenge free radicals. mdpi.com The position and number of these hydroxyl groups significantly influence the antioxidant activity. mdpi.com For instance, in flavonoids, a specific hydroxylation pattern in the B-ring and the presence of a C2=C3 double bond in conjugation with a C4-carbonyl group are known to enhance antioxidant effects. mdpi.com

Table 1: Key Structural Features Influencing Antioxidant Activity

Structural FeatureImpact on Antioxidant Activity
Hydroxyl GroupsPresence and position are critical for radical scavenging.
Conjugated SystemsEnhance electron delocalization and stability of the radical species.
Specific Functional GroupsGroups like methoxy (B1213986) can modulate activity.
Molecular WeightCan influence bioavailability and interaction with cellular components.

Structural Determinants for Anti-inflammatory Activity of this compound Analogues

The anti-inflammatory properties of this compound and its related sesquiterpenoid analogues are highly dependent on their molecular architecture. Research on various lindenane-type sesquiterpenoids, to which this compound belongs, has begun to unravel the key structural elements required for this activity.

One significant finding is the importance of the α,β-unsaturated carbonyl group. This Michael acceptor is believed to be a key pharmacophore, reacting with nucleophilic residues in biological targets like transcription factors involved in the inflammatory response. For instance, studies on other sesquiterpenoids have shown that the α-methylene-γ-lactone moiety is necessary for their biological effects. nih.gov

Furthermore, modifications to the core sesquiterpene skeleton can have a profound impact on anti-inflammatory potency. The presence and nature of ester side chains, such as the angeloyl group in this compound, are critical. The size, shape, and lipophilicity of these ester groups can influence how the molecule interacts with its biological target. For example, some studies have shown that seco-C8/9 derivatives exhibit moderate inhibitory activity against interleukin-1β production. nih.gov In other related compounds, a hydroquinone (B1673460) moiety was found to be significant for anti-inflammatory activity. nih.gov

Table 2: Influence of Structural Modifications on Anti-inflammatory Activity of Sesquiterpenoid Analogues

Compound/ModificationKey Structural FeatureObserved Anti-inflammatory Effect
Seco-C8/9 derivativesOxidative cleavage of the C8-C9 bondModerate inhibition of Interleukin-1β production nih.gov
DimerizationFormation of [2+2] dimersVaried, can lead to altered activity profiles
Hydroquinone moietyPresence of a hydroquinone ringSignificant for NO production inhibition nih.gov

Structural Determinants for Cytotoxic and Anticancer Activity of this compound Analogues

The cytotoxic and anticancer activities of this compound analogues are closely tied to specific structural features that enable them to interfere with cancer cell proliferation and survival. The α,β-unsaturated carbonyl system, also important for anti-inflammatory activity, is a key determinant for cytotoxicity. This reactive group can form covalent bonds with biological macromolecules, such as proteins and DNA, leading to cellular dysfunction and apoptosis.

The nature and position of ester side chains also play a crucial role. For example, the presence of a 2-(hydroxymethyl)acrylate or 3,4-dihydroxy-2-methylenebutylate side chain has been shown to facilitate antitrypanosomal selectivity, which can be related to cytotoxicity. nih.gov The introduction of amino groups to create semi-synthetic derivatives has been shown in some cases to improve in vitro activity against cancer cells. nih.gov

Table 3: Impact of Structural Features on Cytotoxic Activity

Structural FeatureRole in Cytotoxicity
α,β-Unsaturated CarbonylActs as a Michael acceptor, forming covalent bonds with cellular targets.
α-Methylene-γ-lactoneEssential moiety for the cytotoxic effects of many sesquiterpene lactones. nih.gov
StereochemistryThe absolute and relative configurations influence the potency of the compound. nih.gov
Ester Side ChainsThe nature and position of these groups modulate activity and selectivity.

In Silico Approaches for SAR Elucidation (e.g., Molecular Docking, Pharmacophore Modeling)

In recent years, computational methods have become indispensable tools for elucidating the SAR of natural products like this compound. These in silico approaches complement experimental studies by providing insights into the molecular interactions between the compounds and their biological targets.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to a protein target. nih.gov By docking a series of analogues into the active site of a relevant enzyme or receptor, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information can explain why certain structural modifications lead to increased or decreased activity. nih.gov

Pharmacophore modeling is another powerful tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, and charged groups) that a molecule must possess to exert a specific biological activity. Once a pharmacophore model is developed based on a set of active compounds, it can be used to virtually screen large compound libraries to identify new potential hits with similar activity profiles.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.netnih.gov These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds. researchgate.net These computational approaches, including molecular dynamics simulations and quantum chemical calculations, provide a theoretical framework for understanding the SAR of this compound and its analogues, thereby guiding the rational design of more effective therapeutic agents. nih.gov

Conclusion

4-Angeloyloxypruteninone represents a fascinating example of the chemical diversity found in nature. As a member of the esteemed sesquiterpene lactone family, it holds potential for further scientific exploration. While our current understanding of this specific compound is still developing, the foundation laid by research into its chemical properties and the broader biological activities of its compound class provides a strong impetus for continued investigation. Future studies are needed to fully elucidate the biological profile and potential therapeutic applications of this intricate natural product.

Synthesis and Chemical Modification of 4 Angeloyloxypruteninone

Total Synthesis Strategies for 4-Angeloyloxypruteninone

A total synthesis of this compound has not yet been reported. However, the synthesis of other guaianolide sesquiterpene lactones, the class to which this compound belongs, offers a roadmap for how such a synthesis might be approached. Key challenges in the synthesis of this molecule would include the construction of the fused 5-7 carbocyclic core, the stereoselective installation of multiple chiral centers, and the formation of the α-methylene-γ-lactone moiety.

General strategies that could be adapted for the synthesis of the pruteninone core structure include:

Intramolecular Cyclization Reactions: A common approach to constructing the bicyclic systems of sesquiterpenes is through intramolecular cyclization reactions. This could involve, for example, an intramolecular Diels-Alder reaction or an ene reaction to form the seven-membered ring onto a pre-existing five-membered ring.

Ring-Closing Metathesis (RCM): RCM has become a powerful tool in the synthesis of medium-sized rings, such as the cycloheptane ring found in guaianolides. A suitably functionalized acyclic precursor could be subjected to RCM to form the seven-membered ring.

Pauson-Khand Reaction: This reaction is a [2+2+1] cycloaddition that can be used to construct cyclopentenone systems, which could serve as a key intermediate for the five-membered ring of the guaianolide skeleton.

The introduction of the angeloyl ester at the C4 position would likely be achieved late in the synthesis via an esterification reaction. The formation of the α-methylene-γ-lactone is a common challenge in the synthesis of bioactive sesquiterpene lactones and can be accomplished through various methods, such as the selenoxide elimination or the use of Eschenmoser's salt.

Derivatization and Analogue Synthesis of this compound

While no derivatives of this compound have been synthesized and reported, the derivatization of other sesquiterpene lactones is a common strategy to explore structure-activity relationships (SAR) and develop analogues with improved therapeutic properties.

Potential derivatization strategies that could be applied to this compound include:

Modification of the Angeloyloxy Group: The ester at C4 is a prime target for modification. Hydrolysis of the angeloyl group to the corresponding alcohol would provide a handle for the introduction of a variety of other ester groups with different steric and electronic properties. This could be achieved through standard esterification procedures.

Modification of the α-Methylene-γ-lactone: The α-methylene-γ-lactone moiety is a key pharmacophore in many bioactive sesquiterpene lactones, acting as a Michael acceptor. Analogues could be synthesized where this group is modified to alter its reactivity. For example, reduction of the exocyclic double bond would provide the corresponding dihydro derivative.

Functionalization of the Carbocyclic Skeleton: The pruteninone core could be functionalized at various positions to introduce new substituents. For instance, selective oxidation reactions could introduce hydroxyl or keto groups at accessible positions on the five- or seven-membered rings.

The synthesis of analogues would involve a more substantial alteration of the core structure, potentially replacing the guaianolide skeleton with other bicyclic systems while retaining key functional groups like the angeloyloxy ester and the lactone ring to probe their importance for biological activity.

Semisynthetic Modifications for Enhanced Bioactivity

Semisynthesis, starting from a naturally isolated precursor, is a powerful approach to generate novel derivatives of complex natural products. Although there are no reports of semisynthetic modifications of this compound, this strategy is widely used for other sesquiterpene lactones to enhance their bioactivity.

Should this compound become readily available from its natural source, potential semisynthetic modifications could include:

Michael Addition to the α-Methylene-γ-lactone: The exocyclic double bond of the lactone is susceptible to Michael addition by various nucleophiles, such as amines, thiols, and amino acids. This can lead to the formation of conjugates with altered solubility, cell permeability, and biological target interactions.

Epoxidation of Double Bonds: Any additional double bonds in the carbocyclic framework could be targeted for epoxidation to introduce new reactive sites and alter the molecule's conformation.

Glycosylation: The introduction of sugar moieties to natural products can significantly impact their pharmacokinetic properties. If a hydroxyl group were exposed on the pruteninone core, it could be a site for glycosylation to potentially improve water solubility and bioavailability.

These semisynthetic approaches would aim to modulate the biological activity of this compound, potentially leading to analogues with enhanced potency, selectivity, or improved drug-like properties. The exploration of such modifications would be a valuable area of future research, contingent on the development of a sustainable supply of the parent natural product or a viable total synthesis.

Advanced Research Perspectives and Future Directions for 4 Angeloyloxypruteninone

Omics Technologies in Investigating 4-Angeloyloxypruteninone Bioactivity

Modern "omics" technologies offer powerful tools to unravel the intricate mechanisms of action of bioactive compounds. For this compound, a comprehensive understanding of its biological effects at a molecular level is crucial for its development as a potential therapeutic agent.

Proteomics in Target Identification

The biological activity of a compound is intrinsically linked to its interaction with cellular proteins. Proteomics, the large-scale study of proteins, offers a suite of techniques to identify the specific protein targets of this compound. Methodologies such as chemical proteomics can be employed to pinpoint these molecular interactions. illinois.edu This approach often involves synthesizing a probe molecule derived from this compound that can be used to "fish out" its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can provide a direct map of the compound's interactions within the proteome. frontiersin.org

For instance, studies on other sesquiterpene lactones have successfully utilized molecular docking and other computational methods to predict and identify potential cancer-related protein targets. tandfonline.com A similar in silico approach could be the first step for this compound, followed by experimental validation. Techniques like cellular thermal shift assay (CETSA) combined with proteomics could further confirm direct target engagement in a cellular context. frontiersin.org Identifying the protein targets of this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.gov

Metabolomics in Pathway Elucidation

Metabolomics, the comprehensive analysis of metabolites in a biological system, can provide a snapshot of the physiological state of cells or tissues and how they are altered by a bioactive compound. By treating cells or model organisms with this compound and analyzing the resulting changes in the metabolome, researchers can infer which metabolic pathways are perturbed. This can offer crucial insights into the compound's functional effects.

For example, research on other plants from the Asteraceae family, where sesquiterpene lactones are common, has utilized metabolomic profiling alongside transcriptome analysis to elucidate the biosynthetic pathways of these compounds. uniba.itnih.gov A similar approach could be applied to understand how this compound affects global metabolic pathways in target cells or organisms. This could reveal, for instance, impacts on central carbon metabolism, lipid metabolism, or amino acid biosynthesis, providing clues to its broader biological role. genome.jp

Advanced Delivery Systems for this compound

Many natural products, despite potent bioactivity, face challenges in clinical development due to poor solubility, low bioavailability, and potential toxicity. frontiersin.org Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations for this compound. azonano.com

Nano-drug delivery systems, such as liposomes, nanoparticles, and nanoemulsions, can encapsulate this compound, thereby improving its solubility and stability. nih.govsyvento.com These systems can be engineered to provide controlled and sustained release of the compound, potentially enhancing its therapeutic efficacy while minimizing side effects. azonano.com Furthermore, the surface of these nanocarriers can be modified with targeting ligands (e.g., antibodies or peptides) to direct the drug specifically to diseased cells or tissues, a strategy known as active targeting. syvento.com

The development of stimuli-responsive delivery systems, which release their payload in response to specific physiological cues in the target microenvironment (such as pH or enzyme levels), represents another exciting frontier. nih.gov For a compound like this compound, which may have applications in diseases with specific microenvironmental characteristics like cancer or inflammation, such targeted delivery could significantly improve its therapeutic index.

Delivery System TypePotential Advantages for this compound
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, potential for surface modification for targeting. syvento.com
Polymeric Nanoparticles High stability, controlled release kinetics, can be made from biodegradable polymers. mdpi.com
Solid Lipid Nanoparticles (SLNs) Good biocompatibility, high drug loading capacity, scalable production.
Nanoemulsions Enhanced solubility and bioavailability for lipophilic compounds.
Stimuli-Responsive Systems Targeted drug release in specific microenvironments (e.g., tumor acidity), reducing systemic exposure. nih.gov

Collaborative Research Opportunities in Natural Product Chemistry and Pharmacology

The multifaceted research required to advance a natural product from discovery to potential clinical application necessitates a collaborative approach. The study of this compound would greatly benefit from partnerships between experts in various fields.

Collaborations between natural product chemists, who can isolate and structurally characterize compounds like this compound, and pharmacologists are fundamental. These partnerships are crucial for designing and executing robust biological assays to evaluate the compound's efficacy and mechanism of action. Furthermore, collaborations with experts in computational chemistry and biology can accelerate the process of target identification and lead optimization. tandfonline.com

Q & A

Q. What are the established synthetic pathways for 4-Angeloyloxypruteninone, and how can their reproducibility be validated?

The synthesis of this compound typically involves multi-step reactions, such as esterification or selective oxidation, as outlined in protocols similar to those used for tetrahydroisoquinoline derivatives . Key steps include solvent/alkali optimization (Table S1 in ) and characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS. To validate reproducibility:

  • Methodological approach : Document reaction conditions (temperature, stoichiometry, solvent purity) meticulously.
  • Characterization : Compare spectral data (e.g., NMR chemical shifts, HRMS m/z) with literature values.
  • Supporting data : Include raw spectra and purity assessments (e.g., HPLC) in supplementary materials, following guidelines for experimental transparency .

Q. How should researchers design initial experiments to confirm the structural identity of this compound?

  • Core steps :
    • Spectral analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify functional groups (e.g., angeloyloxy moiety) and stereochemistry.
    • Comparative studies : Cross-reference with analogs like pruteninone derivatives to identify unique spectral features .
    • Purity validation : Perform elemental analysis or mass balance experiments to rule out byproducts .
  • Documentation : Adhere to standardized reporting formats for spectral data, as exemplified in mechanistic studies .

Q. What are the recommended protocols for storing and handling this compound to ensure stability?

  • Storage : Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of ester groups.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps, following safety protocols for nitrile or ketone-containing compounds .
  • Stability testing : Conduct accelerated degradation studies under varying pH and temperature conditions, with periodic HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions or impurities.

  • Methodological solutions :
    • Standardize assays : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (e.g., DMSO concentration) .
    • Data triangulation : Compare results across orthogonal methods (e.g., in vitro enzyme inhibition vs. whole-cell assays) .
    • Meta-analysis : Systematically review raw data from primary sources, prioritizing studies with full experimental disclosure .

Q. What strategies are effective for optimizing the regioselectivity of this compound derivatives in functionalization reactions?

  • Experimental design :
    • Solvent/base screening : Use combinatorial libraries (e.g., polar aprotic solvents with non-nucleophilic bases) to favor specific reaction pathways .
    • Computational modeling : Apply DFT calculations to predict steric/electronic effects on angeloyloxy group reactivity .
    • In situ monitoring : Employ techniques like <sup>19</sup>F NMR or reaction calorimetry to track intermediate formation .

Q. How should researchers address challenges in scaling up this compound synthesis while maintaining yield and purity?

  • Process optimization :
    • Kilogram-scale protocols : Adapt batch reactions to flow chemistry systems to improve heat/mass transfer (e.g., continuous stirred-tank reactors) .
    • Byproduct mitigation : Implement inline purification (e.g., catch-and-release chromatography) for intermediates .
    • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity .

Methodological and Analytical Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

  • Recommended approaches :
    • Non-linear regression : Fit data to Hill or Logit models using software like GraphPad Prism.
    • Error analysis : Calculate 95% confidence intervals for IC50/EC50 values and report R<sup>2</sup> for goodness-of-fit .
    • Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Q. How can researchers ensure ethical and rigorous reporting of negative or inconclusive results for this compound?

  • Guidelines :
    • Full disclosure : Publish negative data in supplementary materials with explicit rationale (e.g., "No observed inhibition at ≤100 μM") .
    • Contextualization : Discuss potential reasons for discrepancies (e.g., assay sensitivity limits) in the discussion section .
    • Ethical alignment : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify the study’s scope .

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